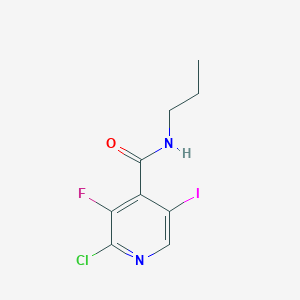
N-(2-bromo-6-fluoropyridin-3-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-6-fluoropyridin-3-yl)propane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound features a pyridine ring substituted with bromine and fluorine atoms, along with a sulfonamide group attached to a propane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-fluoropyridin-3-yl)propane-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-6-fluoropyridine and propane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromo-6-fluoropyridine is reacted with propane-1-sulfonyl chloride in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-fluoropyridin-3-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The compound can undergo coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like N-(2-azido-6-fluoropyridin-3-yl)propane-1-sulfonamide.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfinate derivatives.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
N-(2-bromo-6-fluoropyridin-3-yl)propane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.
Material Science: Investigated for its potential use in the synthesis of functional materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-fluoropyridin-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects. The bromine and fluorine substituents on the pyridine ring can enhance binding affinity and selectivity towards the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-fluoropyridin-3-yl)propane-1-sulfonamide
- N-(2-bromo-6-chloropyridin-3-yl)propane-1-sulfonamide
- N-(2-bromo-6-fluoropyridin-3-yl)ethane-1-sulfonamide
Uniqueness
N-(2-bromo-6-fluoropyridin-3-yl)propane-1-sulfonamide is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications compared to its analogs.
Properties
IUPAC Name |
N-(2-bromo-6-fluoropyridin-3-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrFN2O2S/c1-2-5-15(13,14)12-6-3-4-7(10)11-8(6)9/h3-4,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMFDBLAQZKBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(N=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(ethylamino)-2-oxoethyl]-3-methyl-5-nitrobenzamide](/img/structure/B7405055.png)
![methyl 3-hydroxy-2-[(4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl)amino]butanoate](/img/structure/B7405069.png)
![4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-2-methyl-7,8-dihydro-6H-quinolin-5-one](/img/structure/B7405073.png)
![Ethyl 2-[2-[(5-hydroxy-4,4-dimethylpentyl)carbamoylamino]propanoylamino]propanoate](/img/structure/B7405078.png)
![N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide](/img/structure/B7405088.png)
![1,4-benzodioxin-3-yl-[(3R)-3-fluoropyrrolidin-1-yl]methanone](/img/structure/B7405097.png)






